molecular formula C20H22N2O3 B2618380 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide CAS No. 896276-37-2

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide

Cat. No. B2618380
CAS RN: 896276-37-2
M. Wt: 338.407
InChI Key: QTNXUFHVSXWTSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Receptor Binding and Selectivity

The compound has been studied for its binding affinity and selectivity towards various receptors. For instance, derivatives with similar structural features have been explored for their sigma-subtype affinities and selectivities, utilizing the piperidine moiety to probe sigma(1) and sigma(2) receptors. Such compounds have shown promising results in radioligand binding assays, indicating their potential as selective ligands. This selectivity is critical for developing tools for positron emission tomography (PET) experiments and investigating their therapeutic implications in tumor research and therapy (Berardi et al., 2005).

Antimicrobial Activity

Compounds with structural similarities have also been synthesized and evaluated for their antimicrobial activities. The presence of certain functional groups and the overall structural framework contribute to their antibacterial and antifungal properties. Such compounds can serve as valuable templates for the development of new antimicrobial agents, potentially offering new therapeutic tools against microbial diseases (Desai et al., 2013).

Modulation of Cellular Activity

Research on related compounds has revealed their ability to modulate cellular activities, such as antiproliferative effects on specific cell lines. This modulation is indicative of the compound's potential role in cellular signaling pathways and its utility in exploring the mechanisms underlying various cellular processes. The findings suggest possible applications in understanding and potentially treating conditions characterized by abnormal cell proliferation (Berardi et al., 2005).

Safety And Hazards

This involves studying the safety profile of the compound. It includes information about its toxicity, flammability, environmental impact, and precautions to be taken while handling it .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, and its possible modifications .

properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-13-4-5-15(10-14(13)2)20(24)21-16-11-19(23)22(12-16)17-6-8-18(25-3)9-7-17/h4-10,16H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNXUFHVSXWTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethylbenzamide

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